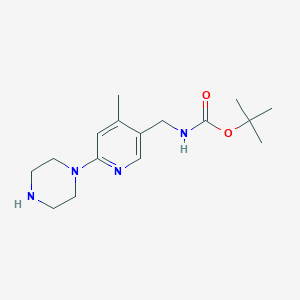

tert-Butyl ((4-methyl-6-(piperazin-1-yl)pyridin-3-yl)methyl)carbamate

Description

tert-Butyl ((4-methyl-6-(piperazin-1-yl)pyridin-3-yl)methyl)carbamate is a pyridine-derived carbamate compound characterized by a tert-butyl carbamate group attached to a methylene bridge on a pyridine ring. The pyridine core is substituted with a methyl group at the 4-position and a piperazine moiety at the 6-position. This structure combines a heterocyclic aromatic system (pyridine) with a flexible piperazine ring, making it a candidate for applications in medicinal chemistry, particularly in drug discovery for targeting receptors or enzymes requiring nitrogen-rich scaffolds.

The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthetic processes. Piperazine, a six-membered diamine ring, contributes to solubility and hydrogen-bonding interactions, which are critical for pharmacokinetic optimization .

Properties

Molecular Formula |

C16H26N4O2 |

|---|---|

Molecular Weight |

306.40 g/mol |

IUPAC Name |

tert-butyl N-[(4-methyl-6-piperazin-1-ylpyridin-3-yl)methyl]carbamate |

InChI |

InChI=1S/C16H26N4O2/c1-12-9-14(20-7-5-17-6-8-20)18-10-13(12)11-19-15(21)22-16(2,3)4/h9-10,17H,5-8,11H2,1-4H3,(H,19,21) |

InChI Key |

ZXQYULLSPBLORR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl((4-methyl-6-(piperazin-1-yl)pyridin-3-yl)methyl)carbamate typically involves multiple steps. One common method includes the following steps:

Formation of the Piperazine Derivative: The piperazine ring is introduced through the reaction of a suitable amine with a dihaloalkane under basic conditions.

Introduction of the Pyridine Ring: The pyridine ring is then attached to the piperazine derivative through a nucleophilic substitution reaction.

Carbamate Formation: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl((4-methyl-6-(piperazin-1-yl)pyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine or pyridine derivatives.

Scientific Research Applications

tert-Butyl((4-methyl-6-(piperazin-1-yl)pyridin-3-yl)methyl)carbamate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl((4-methyl-6-(piperazin-1-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the carbamate group can inhibit certain enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues with Pyridine Backbone

Analogues with Pyrimidine or Piperidine Backbones

Biological Activity

tert-Butyl ((4-methyl-6-(piperazin-1-yl)pyridin-3-yl)methyl)carbamate is a complex organic compound that belongs to the class of carbamates, characterized by its unique structural features, including a tert-butyl group and a piperazine moiety linked to a pyridine ring. This compound has garnered interest due to its potential biological activities, particularly in pharmacology.

- Molecular Formula : C16H26N4O2

- Molecular Weight : 306.40 g/mol

- CAS Number : 1355173-81-7

The presence of the piperazine and pyridine moieties suggests that this compound may exhibit significant biological activity, particularly in neuropharmacological contexts.

Pharmacological Properties

Research indicates that compounds containing piperazine and pyridine structures often demonstrate various biological activities, including:

- Antidepressant Effects : Compounds similar to this compound have been investigated for their potential antidepressant effects through modulation of neurotransmitter systems.

- Neuroprotective Activity : Studies have shown that related compounds may inhibit amyloidogenesis and protect against neurodegenerative processes by acting as acetylcholinesterase inhibitors, which is crucial in conditions like Alzheimer's disease .

- Antimicrobial Activity : Some derivatives have displayed antimicrobial properties, making them candidates for further exploration in infectious disease treatment.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. For instance:

- Acetylcholinesterase Inhibition : The compound may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial for cognitive function.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl carbamate | Simple carbamate structure | Lacks complex heterocycles |

| 4-Methylpiperazine | Piperazine core without pyridine | No carbamate functionality |

| Lacosamide | Carbamate derivative with anticonvulsant properties | Specific therapeutic use in epilepsy |

| 1-(Piperazin-1-yl)-2-(pyridin-4-yloxy)ethanone | Contains both piperazine and pyridine | Focused on anti-inflammatory effects |

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of compounds similar to this compound:

- In Vivo Studies on Neuroprotection : Research demonstrated that related compounds could mitigate oxidative stress induced by amyloid beta peptides in cellular models, suggesting a protective role against neurodegeneration .

- Enzyme Inhibition Assays : Compounds were evaluated for their inhibitory activity against human monoamine oxidase (MAO), revealing promising results with IC50 values indicating potent inhibition, which is critical for antidepressant activity .

- Pharmacokinetic Profiling : Theoretical calculations indicated favorable absorption, distribution, metabolism, and excretion (ADME) properties for these compounds, suggesting good bioavailability and therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.